ロリプラム
概要
説明
科学的研究の応用
Rolipram has been extensively studied for its potential therapeutic applications in various fields. In neurodegenerative diseases, rolipram has shown the ability to ramp up the activity of proteasomes and reduce the burden of toxic aggregates, improving spatial memory in mice engineered to have aggregate build-up . It has also been used in studies to understand whether phosphodiesterase-4 inhibition could be useful in autoimmune diseases, Alzheimer’s disease, cognitive enhancement, spinal cord injury, and respiratory diseases like asthma and chronic obstructive pulmonary disease . Additionally, rolipram has been investigated for its protective effects on endotoxic cardiac dysfunction via inhibition of the inflammatory response in cardiac fibroblasts .
作用機序
ロリプラムは、ホスホジエステラーゼ4酵素を選択的に阻害することにより、環状アデノシンモノホスフェートレベルの上昇につながり、その効果を発揮します . この阻害は、アミロイドβ病態、タウリン酸リン酸化、神経炎症、およびアポトーシスなどのさまざまな下流効果をもたらします . ロリプラムは、環状アデノシンモノホスフェート/プロテインキナーゼA/26Sプロテアソームおよび環状アデノシンモノホスフェート/環状アデノシンモノホスフェートによって直接活性化される交換タンパク質/細胞外シグナル調節キナーゼシグナル伝達経路を刺激します . これらの経路は、炎症反応、神経生存、および認知機能の調節に関与しています .
生化学分析
Biochemical Properties
Rolipram interacts with several enzymes and proteins, primarily those associated with the cAMP signaling pathway. It inhibits multiple isozymes of PDE4, including PDE4A, PDE4B, and PDE4D . The inhibition of PDE4 by Rolipram leads to an increase in cAMP levels, which in turn activates protein kinase A (PKA) and subsequently CREB . CREB promotes the transcription of genes related to synaptic plasticity and neurogenesis, like the neurotrophic factor BDNF .
Cellular Effects
Rolipram has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the inflammatory response in cardiac fibroblasts, which could potentially protect against endotoxic cardiac dysfunction . In another study, Rolipram was found to inhibit cardiomyocytes apoptosis, thereby potentially protecting against myocardial ischemia/reperfusion injury . Furthermore, Rolipram has been shown to reduce amyloid-β pathology, tau phosphorylation, neuroinflammation, and apoptosis, potentially mitigating cognitive deficits and depression-like behavior .
Molecular Mechanism
The molecular mechanism of Rolipram primarily involves its inhibition of PDE4, leading to an increase in cAMP levels. This increase in cAMP activates PKA, leading to the phosphorylation and activation of CREB . CREB then promotes the transcription of genes related to synaptic plasticity and neurogenesis . Additionally, Rolipram has been shown to inhibit the phosphorylation of p38 mitogen-activated protein (MAP) kinase through PDE4B and/or PDE4D isoform inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, Rolipram has been shown to improve cognitive function in numerous rodent models of Alzheimer’s disease, diabetes, and chemobrain over time . Furthermore, it has been found to enhance the inotropic effect of rat heart by activating SERCA2a .
Dosage Effects in Animal Models
The effects of Rolipram have been observed to vary with different dosages in animal models. For instance, in a study involving APP/PS1/tau mice, daily intraperitoneal injections of Rolipram for 10 days led to significant improvements in cognitive decline as well as anxiety- and depression-like behaviors .
Metabolic Pathways
This leads to an increase in cAMP levels, which can have various downstream effects, including the activation of PKA and the subsequent phosphorylation and activation of CREB .
Transport and Distribution
It is known that Rolipram is a small molecule that can readily cross cell membranes to exert its effects .
Subcellular Localization
The subcellular localization of Rolipram-sensitive, cAMP-specific phosphodiesterases has been studied, with findings suggesting that different splicing variants derived from the PDE4D gene are targeted to discrete subcellular compartments . This differential targeting allows for the spatial and temporal control of cAMP within cells, thereby regulating the intensity and duration of intracellular messenger-mediated signal transduction .
準備方法
化学反応の分析
ロリプラムは、酸化、還元、および置換反応など、さまざまな化学反応を起こします。 これらの反応で一般的に使用される試薬と条件には、トリクロロシランを介したニトロ基還元とそれに続くラクタム化があります . これらの反応から生成される主な生成物には、エナンチオピュアロリプラムとその誘導体が含まれます . ロリプラムは、ホスホジエステラーゼ4酵素の活性を阻害し、環状アデノシンモノホスフェートレベルの上昇につながります .
科学研究アプリケーション
ロリプラムは、さまざまな分野での潜在的な治療的用途について広く研究されてきました。 神経変性疾患では、ロリプラムは、プロテアソームの活性を高め、毒性のある凝集体の負担を軽減し、凝集体蓄積を起こすように遺伝子操作されたマウスにおける空間記憶を改善する能力を示しています . また、ホスホジエステラーゼ4阻害が自己免疫疾患、アルツハイマー病、認知機能向上、脊髄損傷、喘息や慢性閉塞性肺疾患などの呼吸器疾患に役立つかどうかを理解するための研究にも使用されています . さらに、ロリプラムは、心臓線維芽細胞における炎症反応の阻害を介したエンドトキシン性心機能不全に対する保護効果について調査されています .
類似化合物との比較
特性
IUPAC Name |
4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJORMJIFDVBMOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044124 | |
Record name | 4-(3-Cyclopentyloxy-4-methoxyphenyl)-2-pyrrolidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61413-54-5 | |
Record name | Rolipram | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61413-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rolipram [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061413545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rolipram | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01954 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | rolipram | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760125 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(3-Cyclopentyloxy-4-methoxyphenyl)-2-pyrrolidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rolipram | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.046 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROLIPRAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K676NL63N7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。